2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride
Overview
Description
2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a cyclobutyl ring fused to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-pressure conditions.
Introduction of the Piperazine Moiety: The cyclobutyl ring is then reacted with a piperazine derivative under basic conditions to form the fused ring system.
Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, including recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and bases.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique bioactive properties.
Scientific Research Applications
2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler compound with a similar piperazine ring structure, used as an anthelmintic agent.
Cyclobutylamine: Contains a cyclobutyl ring and an amino group, similar to the cyclobutyl moiety in the target compound.
Octahydropyrrolo[1,2-a]piperazine: Shares the fused ring system but lacks the specific substitutions present in the target compound.
Uniqueness
2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride is unique due to its specific combination of a cyclobutyl ring, a piperazine moiety, and an amino group. This unique structure imparts distinct bioactive properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3-aminocyclobutyl)-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.2ClH/c12-8-5-10(6-8)13-3-4-14-9(7-13)1-2-11(14)15;;/h8-10H,1-7,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPHXBVQOZUZGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CN(CC2)C3CC(C3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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